

# Retrofractamide A CAS number and molecular formula

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## Compound of Interest

Compound Name: Retrofractamide A

Cat. No.: B1249489

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## In-Depth Technical Guide to Retrofractamide A

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Details: Retrofractamide A

Parameter	Value	Reference
CAS Number	94079-67-1	[1][2][3]
Molecular Formula	C20H25NO3	[1][2][3]
Molecular Weight	327.42 g/mol	[2]
IUPAC Name	(2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide	[1]
Synonyms	Piperlongumine A	[3]

### Biological Activity and Mechanism of Action

**Retrofractamide A**, an alkaloid isolated from the fruit of *Piper chaba*, has demonstrated notable biological activities, particularly in the regulation of adipogenesis.[2] While quantitative data on its anti-inflammatory properties are not extensively available in the public domain, research on related compounds such as Retrofractamide C suggests a potential role in modulating inflammatory pathways.

## Adipogenesis

**Retrofractamide A** has been shown to promote adipogenesis in 3T3-L1 preadipocyte cells.<sup>[2]</sup>

This activity is associated with the upregulation of key adipogenic markers. The compound significantly increases the expression of:

- Peroxisome Proliferator-Activated Receptor  $\gamma$ 2 (PPAR $\gamma$ 2): A master regulator of adipocyte differentiation.<sup>[2]</sup>
- CCAAT/enhancer-binding proteins (C/EBP $\alpha$  and C/EBP $\beta$ ): Critical transcription factors in the adipogenic cascade.<sup>[1]</sup>
- Glucose Transporter 4 (GLUT4): Responsible for insulin-stimulated glucose uptake in adipocytes.<sup>[2]</sup>
- Fatty Acid-Binding Protein (aP2): Involved in the intracellular transport of fatty acids.<sup>[1]</sup>
- Adiponectin: An adipokine with insulin-sensitizing and anti-inflammatory properties.<sup>[1][2]</sup>

Interestingly, while **Retrofractamide A**'s effects mimic those of PPAR $\gamma$  agonists like troglitazone, it exhibits weak direct agonistic activity on PPAR $\gamma$ .<sup>[1][2]</sup> This suggests that **Retrofractamide A** may act on an upstream component of the adipogenesis signaling pathway or through an alternative mechanism that converges on the activation of these key transcription factors.

## Potential Anti-inflammatory Effects

While direct quantitative data for **Retrofractamide A** is limited, studies on the closely related compound, Retrofractamide C, indicate potential anti-inflammatory mechanisms.

Retrofractamide C has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF- $\kappa$ B) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition leads to a decrease in the production of pro-inflammatory mediators. Given the structural similarity, it is plausible that **Retrofractamide A** may exert anti-inflammatory effects through a similar mechanism of action.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of **Retrofractamide A** are not consistently published in their entirety within primary research articles. However, based on established methodologies in the field, the following outlines the likely procedures.

## Adipogenesis Differentiation Assay in 3T3-L1 Cells

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of **Retrofractamide A**'s effect.

### 1. Cell Culture and Seeding:

- Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Seed the cells in 24-well plates at a density that allows them to reach confluence.

### 2. Induction of Adipogenesis:

- Two days post-confluence (Day 0), replace the growth medium with a differentiation medium. The standard differentiation medium (MDI) consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
- For the experimental group, add **Retrofractamide A** at various concentrations to the differentiation medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., troglitazone).

### 3. Maturation of Adipocytes:

- On Day 2, replace the differentiation medium with a maintenance medium consisting of DMEM with 10% FBS and 10 µg/mL insulin.
- On Day 4, and every two days thereafter, replace the medium with fresh maintenance medium.

### 4. Assessment of Adipogenesis (Day 8-10):

- Oil Red O Staining:
  - Wash the cells with phosphate-buffered saline (PBS).
  - Fix the cells with 10% formalin in PBS for 1 hour.
  - Wash with water and then with 60% isopropanol.
  - Stain with a working solution of Oil Red O for at least 1 hour to visualize lipid droplets.
  - Wash with water and visualize under a microscope.
  - For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
- Gene Expression Analysis (RT-qPCR):
  - Isolate total RNA from the cells.
  - Synthesize cDNA using a reverse transcription kit.
  - Perform quantitative PCR using primers specific for adipogenic marker genes (e.g., Pparg2, Cebpa, Slc2a4 (GLUT4), Fabp4 (aP2), and Adipoq).

## In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol outlines a method to assess the potential anti-inflammatory effects of **Retrofractamide A** by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

### 1. Cell Culture and Seeding:

- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and allow them to adhere overnight.

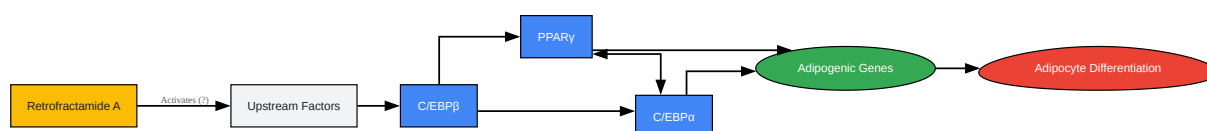
## 2. Treatment and Stimulation:

- Pre-treat the cells with various concentrations of **Retrofractamide A** for 1 hour.
- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a vehicle control, an LPS-only control, and a positive control (e.g., a known iNOS inhibitor).

## 3. Measurement of Nitric Oxide:

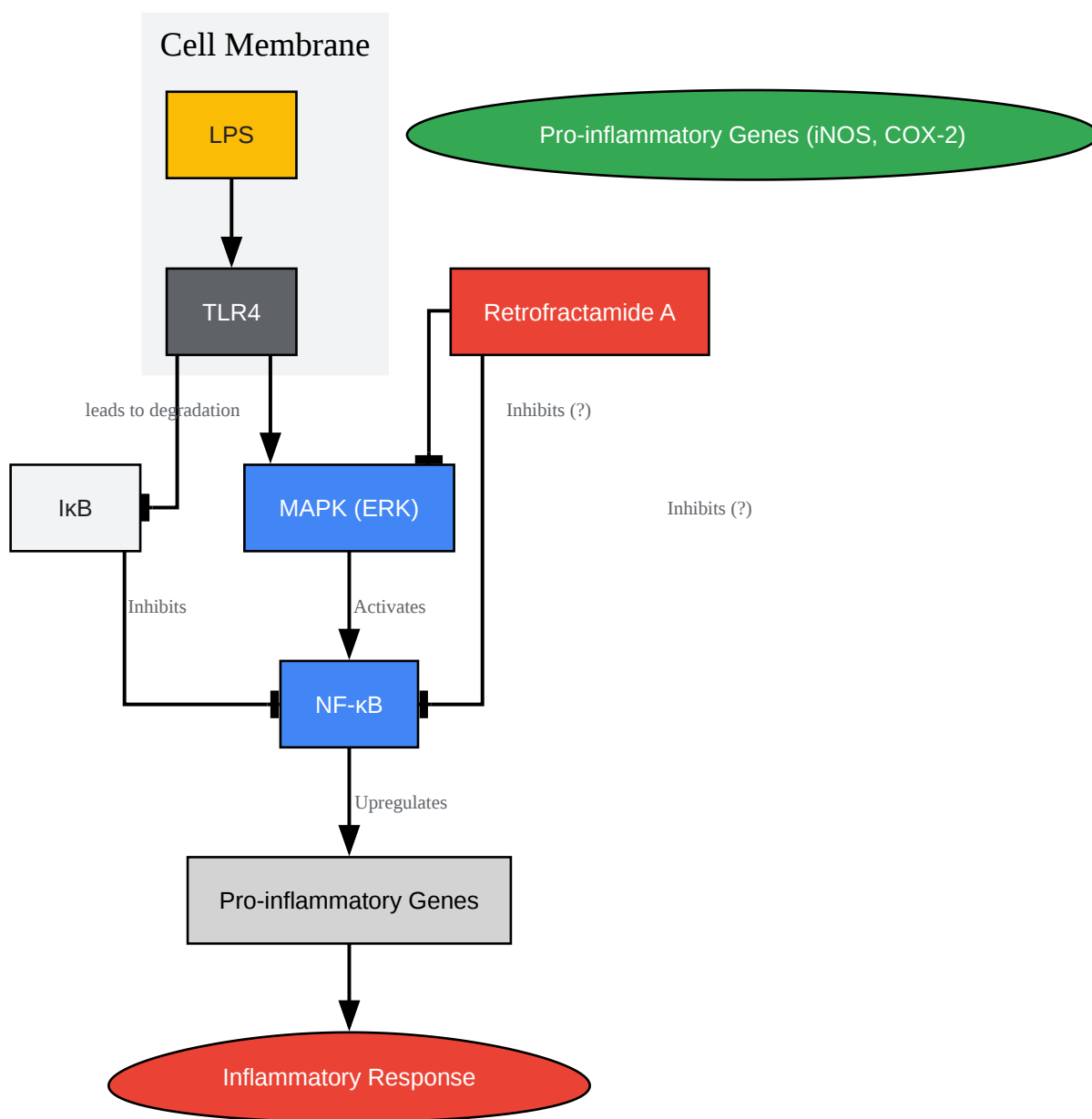
- After the incubation period, collect the cell culture supernatant.
- Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
- The Griess reaction involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
- Measure the absorbance at 540 nm and calculate the nitrite concentration by comparison with a sodium nitrite standard curve.
- The percentage inhibition of NO production can be calculated relative to the LPS-only control.

## Signaling Pathway Diagrams



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Caption: Proposed Adipogenesis Signaling Pathway for **Retrofractamide A**.



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Caption: Putative Anti-inflammatory Signaling Pathway for **Retrofractamide A**.

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## References

- 1. Adipogenetic effects of retrofractamide A derivatives in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioscience.co.uk [bioscience.co.uk]
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